N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide

Medicinal Chemistry Linker SAR Conformational Analysis

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide (CAS 1208640-34-9, also designated OPIC) is a fully synthetic bifunctional hybrid molecule that covalently links a 5-phenylisoxazole-3-carboxamide CAP group to a 6-oxopyridazin-1(6H)-yl heterocycle through a three‑carbon propyl spacer. It belongs to the broader phenylisoxazole‑carboxamide chemical class, a scaffold extensively explored for anticancer, anti‑inflammatory, and antimicrobial applications.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 1208640-34-9
Cat. No. B2379289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide
CAS1208640-34-9
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C(=O)C=CC=N3
InChIInChI=1S/C17H16N4O3/c22-16-8-4-10-19-21(16)11-5-9-18-17(23)14-12-15(24-20-14)13-6-2-1-3-7-13/h1-4,6-8,10,12H,5,9,11H2,(H,18,23)
InChIKeyFEYKHZKBLKVFRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide (CAS 1208640-34-9): Structural Classification and Procurement Context


N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide (CAS 1208640-34-9, also designated OPIC) is a fully synthetic bifunctional hybrid molecule that covalently links a 5-phenylisoxazole-3-carboxamide CAP group to a 6-oxopyridazin-1(6H)-yl heterocycle through a three‑carbon propyl spacer . It belongs to the broader phenylisoxazole‑carboxamide chemical class, a scaffold extensively explored for anticancer, anti‑inflammatory, and antimicrobial applications [1][2]. The compound is primarily sourced from specialist chemical suppliers as a research‑grade building block or probe candidate, and its procurement is driven by the need for a pre‑assembled hybrid architecture that would otherwise require multi‑step custom synthesis .

Why N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide Cannot Be Replaced by Generic Phenylisoxazole or Pyridazinone Analogs


Phenylisoxazole‑carboxamide derivatives and pyridazinone‑containing compounds each display well‑documented biological activity, but their properties are exquisitely sensitive to linker length, substitution pattern, and heterocycle pairing [1][2]. In the isoxazole‑carboxamide series, systematic structure–activity relationship (SAR) studies demonstrate that modifying the linker between the amide nitrogen and the terminal heterocycle can shift anticancer IC₅₀ values by an order of magnitude (e.g., from 0.91 µM to >50 µM against HeLa cells) [2]. Similarly, within the pyridazinone class, the fusion or tethering mode to the isoxazole ring determines whether the compound acts as a phosphodiesterase inhibitor, a metabotropic glutamate receptor modulator, or a cell‑adhesion probe [3][4]. Simply substituting OPIC with a generic phenylisoxazole‑carboxamide lacking the pyridazinone moiety, or with a pyridazinone that lacks the 5‑phenylisoxazole CAP, eliminates the specific three‑dimensional pharmacophore arrangement that is required for cooperative target engagement. The quantitative evidence presented in Section 3 establishes the measurable dimensions along which OPIC differs from its closest structural neighbors, providing procurement teams with verifiable criteria for compound selection.

Quantitative Evidence Guide: Differentiation of N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide from Closest Analogs


Propyl Linker vs. Ethyl Linker: Impact on Conformational Flexibility and Predicted Target Engagement

The closest commercially cataloged analog of OPIC is N‑(2‑(6‑oxopyridazin‑1(6H)‑yl)ethyl)‑5‑phenylisoxazole‑3‑carboxamide (CAS 1208543‑29‑6), which differs solely by a two‑carbon ethylene linker vs. OPIC's three‑carbon propylene spacer . No head‑to‑head biological assay comparing these two compounds has been published; therefore, the following evidence is tagged as class‑level inference. In the isoxazole‑carboxamide series, SAR studies demonstrate that linker length directly governs potency: compound 2a in Abu‑Hashem et al. (ethylene‑diamine linker) exhibited an IC₅₀ of 0.91 µM against HeLa cells, while compound 2d (butylene‑diamine linker) showed an IC₅₀ of 8.02 µM—an 8.8‑fold loss of potency attributable to a two‑methylene extension [1]. Extrapolating this class‑level trend, OPIC's propyl linker is predicted to confer an intermediate conformational flexibility and target‑binding geometry distinct from both the shorter ethyl analog and longer butyl‑spaced derivatives. This affects the spatial relationship between the 5‑phenylisoxazole CAP and the pyridazinone warhead, a parameter critical for bidentate or cooperative binding modes.

Medicinal Chemistry Linker SAR Conformational Analysis

Pyridazinone Warhead vs. Hydroxynicotinamide Warhead: Predicted Metabolic Stability and Off‑Target Profile

OPIC is frequently confused with ML327 (CAS 1883510‑31‑3; N‑(3‑(2‑hydroxynicotinamido)propyl)‑5‑phenylisoxazole‑3‑carboxamide), which shares the identical 5‑phenylisoxazole‑3‑carboxamide CAP and propyl linker but bears a 2‑hydroxynicotinamide warhead in place of OPIC's 6‑oxopyridazin‑1(6H)‑yl moiety [1]. ML327 is a validated MYC blocker with an In‑Cell Western EC₅₀ of 1.0 µM for E‑cadherin restoration . No direct comparative data exist for OPIC; however, the pyridazinone nucleus differs fundamentally from the hydroxynicotinamide in two quantifiable respects: (i) Hydrogen‑bond donor/acceptor count: OPIC's pyridazinone presents one carbonyl acceptor and zero N–H donors on the heterocycle, whereas ML327's hydroxynicotinamide contributes one additional phenolic –OH donor (Δ HBD = +1; total HBD for ML327 = 3, for OPIC = 2 [2]). Higher HBD count is associated with increased Phase II glucuronidation susceptibility [3]. (ii) Metabolic soft spot: The pyridazinone ring lacks the electron‑rich 2‑hydroxypyridine substructure present in ML327, which is a known substrate for aldehyde oxidase (AO)‑mediated oxidation [3][4]. These class‑level inferences suggest OPIC may exhibit a distinct metabolic fate and CYP inhibition profile compared to ML327.

Metabolic Stability Heterocycle SAR Drug Metabolism

Pyridazinone–Isoxazole Hybrid Architecture: Access to Underexplored Polypharmacology vs. Fused Isoxazolopyridazinones

A distinct subclass of isoxazole–pyridazine compounds are the isoxazolo[3,4‑d]pyridazinones (fused bicyclic systems), which have been characterized as selective positive allosteric modulators (PAMs) of metabotropic glutamate receptors mGluR2 and mGluR4 [1]. The most potent fused analog, compound 13, exhibited an EC₅₀ of 2.8 µM at mGluR4 with no detectable activity at mGluR1, mGluR5, or mGluR8 up to 30 µM [1][2]. OPIC, by contrast, retains the pyridazinone and isoxazole rings as discrete moieties connected by a flexible propyl linker, creating a non‑fused, linear topology . While quantitative potency data for OPIC at mGluRs or any other specific target are absent from the peer‑reviewed literature, the topological difference has two well‑established consequences: (i) Fused isoxazolopyridazinones adopt a rigid, planar conformation that pre‑organizes the pharmacophore for the mGluR allosteric pocket; OPIC's flexible linker permits a broader conformational ensemble, potentially enabling engagement of targets with distinct binding‑site geometries [1]. (ii) Free rotation about the propyl chain introduces entropic penalties but also allows the molecule to adapt to multiple protein surfaces—a property exploited in designed polypharmacological agents [3]. This makes OPIC a candidate scaffold for phenotypic screening campaigns where fused, rigid analogs have already been examined and found to possess narrow target selectivity.

Polypharmacology Chemical Biology Scaffold Hopping

Synthetic Tractability and Scalability Advantage Over Fused Isoxazolopyridazinones

The synthesis of isoxazolo[3,4‑d]pyridazinones requires a cyclocondensation between a 4‑functionalized isoxazole and hydrazine hydrate under forcing conditions (reflux in acetic acid, >12 h), typically yielding the fused product in 40–60% after chromatographic purification [1]. In contrast, the OPIC scaffold can be assembled via sequential amide coupling and nucleophilic substitution: first, preparation of the 5‑phenylisoxazole‑3‑carboxylic acid intermediate, followed by HATU‑ or EDCI‑mediated coupling to 3‑aminopropyl‑6‑oxopyridazine, which is itself obtained by alkylation of 6‑oxopyridazin‑1(6H)‑one with 1‑bromo‑3‑chloropropane . This modular, two‑step convergent route permits independent optimization of each fragment, simplifies purification, and reduces the number of linear steps compared to the fused analog synthesis. While no published yield data exist specifically for OPIC, the closest ethyl‑linked analog (CAS 1208543‑29‑6) is synthesized by analogous methodology and is reported at >95% purity (HPLC) by multiple vendors , indicating the route is robust for multi‑gram scale. This synthetic advantage translates into lower procurement cost per gram and shorter lead times for custom resynthesis relative to fused bicyclic comparators.

Synthetic Chemistry Process Chemistry Procurement Efficiency

Optimal Research and Industrial Application Scenarios for N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide


Phenotypic Screening for Novel Anticancer Mechanisms Distinct from ML327's MYC‑Dependent Pathway

ML327 (CAS 1883510‑31‑3) is a well‑characterized MYC transcription blocker that restores E‑cadherin expression with an EC₅₀ of 1.0 µM . OPIC, bearing an identical CAP group and propyl linker but a pyridazinone warhead in place of ML327's hydroxynicotinamide, is predicted to engage a different target profile based on class‑level H‑bond donor and metabolic soft‑spot analysis (Section 3, Evidence Item 2). Researchers seeking to identify MYC‑independent mechanisms of E‑cadherin restoration or epithelial‑mesenchymal transition reversal can use OPIC alongside ML327 in differential phenotypic screens (e.g., high‑content imaging of E‑cadherin localization in BT‑549 or MDA‑MB‑231 breast cancer cells) to deconvolve warhead‑specific effects from CAP‑group‑driven pharmacology [1].

Chemical Probe Development for Metabotropic Glutamate Receptor Subtype Deorphanization

Fused isoxazolo[3,4‑d]pyridazinones are established mGluR4‑selective PAMs with EC₅₀ values as low as 2.8 µM and selectivity ratios >10‑fold over other mGluR subtypes . OPIC, as a flexibly linked non‑fused analog, may sample conformational space inaccessible to the rigid fused scaffold (Section 3, Evidence Item 3). This makes OPIC a valuable tool compound for chemoproteomic target‑ID campaigns (e.g., affinity‑based protein profiling or thermal proteome profiling) designed to uncover additional mGluR‑interacting proteins or allosteric sites that are sterically occluded from fused bicyclic ligands [1].

Medicinal Chemistry Scaffold‑Hopping Campaigns Requiring Modular Fragment Replacement

The OPIC scaffold is assembled via a convergent two‑step route that permits independent variation of the phenylisoxazole CAP, propyl linker, and pyridazinone warhead (Section 3, Evidence Item 4). In contrast, fused isoxazolopyridazinones require linear synthesis with late‑stage diversification limited to a few positions . Medicinal chemistry teams conducting parallel SAR exploration can procure OPIC as a central intermediate, then derivative each module separately using established amide coupling, Suzuki–Miyaura cross‑coupling (on the phenyl ring), or nucleophilic aromatic substitution (on the pyridazinone), accelerating the hit‑to‑lead timeline by 2–4 weeks relative to de novo synthesis of each analog [1].

In Vitro ADME Comparator Studies for Pyridazinone‑Containing Probe Molecules

The pyridazinone heterocycle is increasingly employed as a metabolically stable bioisostere for pyridines and pyrimidines . OPIC, with its isolated (non‑fused) pyridazinone ring, can serve as a model substrate for in vitro metabolic stability assays (e.g., human and rodent liver microsome intrinsic clearance, CYP450 reaction phenotyping) to generate baseline data on the pyridazinone core's metabolic liabilities, independently of the fused‑ring systems that dominate the current literature [1]. These data are critical for computational ADME model training where pyridazinone‑containing compounds are underrepresented.

Quote Request

Request a Quote for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.